2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol
2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol
Brand Name:
Vulcanchem
CAS No.:
591242-70-5
VCID:
VC0509081
InChI:
InChI=1S/C20H15ClN2O3S/c21-15-9-11-16(12-10-15)23(13-14-5-1-3-7-18(14)24)20-17-6-2-4-8-19(17)27(25,26)22-20/h1-12,24H,13H2
SMILES:
C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O
Molecular Formula:
C20H15ClN2O3S
Molecular Weight:
398.9g/mol
2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol
CAS No.: 591242-70-5
Main Products
VCID: VC0509081
Molecular Formula: C20H15ClN2O3S
Molecular Weight: 398.9g/mol
CAS No. | 591242-70-5 |
---|---|
Product Name | 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol |
Molecular Formula | C20H15ClN2O3S |
Molecular Weight | 398.9g/mol |
IUPAC Name | 2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenol |
Standard InChI | InChI=1S/C20H15ClN2O3S/c21-15-9-11-16(12-10-15)23(13-14-5-1-3-7-18(14)24)20-17-6-2-4-8-19(17)27(25,26)22-20/h1-12,24H,13H2 |
Standard InChIKey | CZVJDJNGXBOBKM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O |
Canonical SMILES | C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O |
PubChem Compound | 1314844 |
Last Modified | Nov 13 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume